N(6)-lipoyl-L-lysine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

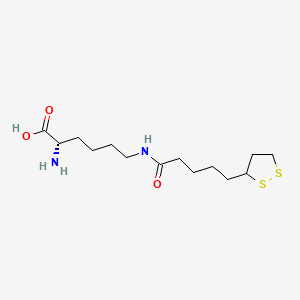

N(6)-lipoyl-L-lysine is an N(6)-acyl-L-lysine where the N(6)-acyl group is lipoyl.

Scientific Research Applications

Biochemical Role and Metabolism

N(6)-lipoyl-L-lysine is involved in the biosynthesis of the lipoyl cofactor, which is essential for the function of several enzyme complexes in aerobic respiration. The lipoyl cofactor facilitates the transfer of acyl groups and plays a critical role in oxidative decarboxylation reactions. Specifically, it is integral to the functioning of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are vital for energy production in cells .

Table 1: Key Enzymes Utilizing Lipoyl Cofactor

| Enzyme Complex | Function |

|---|---|

| Pyruvate Dehydrogenase | Converts pyruvate to acetyl-CoA |

| α-Ketoglutarate Dehydrogenase | Catalyzes the conversion of α-ketoglutarate to succinyl-CoA |

| Branched-Chain Oxo-Acid Dehydrogenase | Metabolizes branched-chain amino acids |

Therapeutic Applications

The antioxidant properties of this compound have garnered attention in therapeutic contexts. It has been studied for its potential efficacy in treating conditions associated with oxidative stress, such as diabetic neuropathy and neurodegenerative diseases like Alzheimer’s disease. Its ability to modulate cellular signaling pathways, particularly those involving transcription factors like NF-κB, suggests a broader role in inflammation and cellular stress responses .

Case Study: this compound in Diabetic Neuropathy

Research has demonstrated that this compound can improve symptoms associated with diabetic neuropathy by enhancing mitochondrial function and reducing oxidative damage. A study involving diabetic rats showed that supplementation with this compound led to significant improvements in nerve conduction velocity and reduced markers of oxidative stress compared to control groups .

Role as a Biomarker

Recent studies have identified this compound as a potential biomarker for various metabolic disorders. Its levels can be indicative of metabolic dysregulation, particularly in conditions such as obesity and diabetes. In patients with COVID-19, elevated levels of this compound were correlated with increased susceptibility to severe outcomes, suggesting its utility in clinical diagnostics .

Table 2: Metabolite Levels in COVID-19 Patients

| Metabolite | Obese Patients (Mean Level) | Lean Patients (Mean Level) |

|---|---|---|

| This compound | Significantly higher | Lower |

| p-Cresol | Higher | Lower |

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying N(6)-lipoyl-L-lysine in complex biological matrices?

- Answer: Quantification requires specificity due to structural similarities with other lysine derivatives. Use chromatographic separation (e.g., HPLC or LC-MS) coupled with detection methods like UV-Vis (for lipoic acid’s absorbance at 330 nm) or tandem mass spectrometry (for precise fragment identification). Validate assays using spiked recovery experiments and calibration curves. For protein-bound forms, consider enzymatic hydrolysis followed by derivatization to enhance detection sensitivity . Bradford or Lowry assays (general protein quantification) are insufficient for specificity but may serve as preliminary steps in purification workflows .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

- Answer: Apply a factorial design to test pH (e.g., 2–10) and temperature (4°C–37°C) as independent variables. Prepare buffer systems (e.g., phosphate, Tris-HCl) and incubate samples under controlled conditions. Monitor degradation via time-course LC-MS analysis. Include positive controls (e.g., free lipoic acid) and negative controls (lysine alone). Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Critically assess confounding factors like oxidation by including antioxidants (e.g., EDTA) in buffers .

Q. Which analytical techniques are essential for confirming the structural integrity of synthesized this compound?

- Answer: Combine spectroscopic and chromatographic methods:

- NMR (¹H/¹³C) to verify amide bond formation between lipoic acid and lysine.

- FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for exact mass confirmation.

- Chiral HPLC to ensure L-lysine stereochemistry is preserved.

Cross-validate results with synthetic standards and reference spectral libraries. Document purity via peak integration (≥95%) and elemental analysis .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in mitochondrial redox regulation?

- Answer: Use genetic knock-out models (e.g., CRISPR/Cas9-modified cell lines lacking lipoyltransferase enzymes) to disrupt this compound biosynthesis. Compare mitochondrial respiration (via Seahorse assays) and ROS levels (using fluorescent probes like H2DCFDA) between wild-type and knock-out systems. Supplement with exogenous this compound to rescue phenotypes. Pair with proteomics to identify lipoylated protein targets (e.g., pyruvate dehydrogenase). Apply hypothesis-driven frameworks like FINER to ensure translational relevance .

Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across in vitro and in vivo studies?

- Answer: Conduct a systematic review to identify variables causing discrepancies:

- Dosage: Compare studies using molar equivalents of free lipoic acid vs. conjugated forms.

- Bioavailability: Assess pharmacokinetic parameters (Cmax, Tmax) via LC-MS in plasma/tissue homogenates.

- Model systems: Differentiate between cell-free radical scavenging assays (e.g., DPPH) and cellular models (e.g., HepG2 oxidative stress assays).

- Data normalization: Standardize outcomes to protein content or cell count. Use meta-analysis tools to quantify heterogeneity and publish negative results to reduce bias .

Q. What advanced synthetic strategies improve the yield and scalability of this compound for mechanistic studies?

- Answer: Optimize solid-phase peptide synthesis (SPPS) by:

- Selecting resins (e.g., Wang resin) compatible with Fmoc-lysine(Boc) and lipoic acid.

- Using coupling agents (e.g., HBTU/DIPEA) for efficient amide bond formation.

- Minimizing racemization via low-temperature (0–4°C) reactions.

Alternatively, employ enzymatic ligation with lipoyltransferase enzymes, monitoring reaction progress by TLC. Validate scalability via DOE (Design of Experiments) to identify critical process parameters (e.g., pH, enzyme concentration). Characterize intermediates with UPLC-MS and adhere to pharmacopeial guidelines for impurity profiling .

Q. Methodological Considerations

- Literature Review: Use primary sources (e.g., Journal of Biological Chemistry) and avoid unverified databases. Cross-reference synthesis protocols with spectral data in peer-reviewed articles .

- Data Interpretation: Apply statistical rigor (e.g., ANOVA with post-hoc tests) and report effect sizes. Pre-register hypotheses to mitigate HARKing (Hypothesizing After Results are Known) .

- Ethical Compliance: For in vivo studies, follow IRB protocols for humane endpoints and data transparency, as outlined in .

Properties

Molecular Formula |

C14H26N2O3S2 |

|---|---|

Molecular Weight |

334.5 g/mol |

IUPAC Name |

(2S)-2-amino-6-[5-(dithiolan-3-yl)pentanoylamino]hexanoic acid |

InChI |

InChI=1S/C14H26N2O3S2/c15-12(14(18)19)6-3-4-9-16-13(17)7-2-1-5-11-8-10-20-21-11/h11-12H,1-10,15H2,(H,16,17)(H,18,19)/t11?,12-/m0/s1 |

InChI Key |

COTIXRRJLCSLLS-KIYNQFGBSA-N |

SMILES |

C1CSSC1CCCCC(=O)NCCCCC(C(=O)O)N |

Isomeric SMILES |

C1CSSC1CCCCC(=O)NCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCCCC(C(=O)O)N |

Synonyms |

DL-lipoyl-L-lysine lipoyl-N-epsilon-lysine lipoyllysine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.